molecular formula C12H10FNO3 B6325132 Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate CAS No. 127919-30-6

Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B6325132
CAS No.: 127919-30-6
M. Wt: 235.21 g/mol
InChI Key: PVKNYZFXHNFWRI-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring substituted with an ethyl ester group at the 4-position and a 3-fluorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazole-4-carboxylate esters.

Scientific Research Applications

Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-phenyl-1,3-oxazole-4-carboxylate: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate: Similar structure with the fluorine atom at a different position, potentially altering its properties.

    Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate: Similar structure with a chlorine atom instead of fluorine, which may influence its chemical behavior and applications.

Uniqueness

Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the 3-fluorophenyl group, which can enhance its chemical stability and biological activity. The fluorine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-11(17-7-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKNYZFXHNFWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250473
Record name Ethyl 5-(3-fluorophenyl)-4-oxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127919-30-6
Record name Ethyl 5-(3-fluorophenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127919-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-fluorophenyl)-4-oxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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